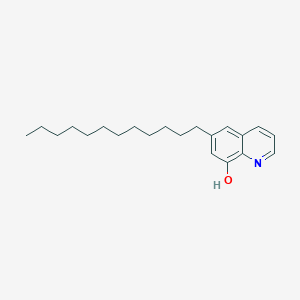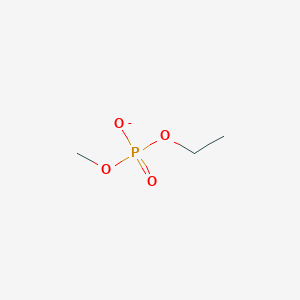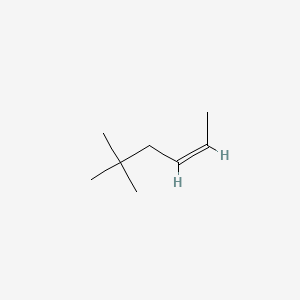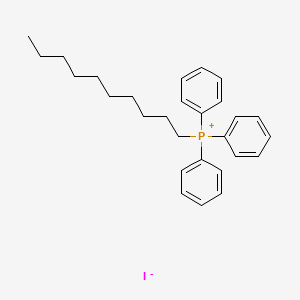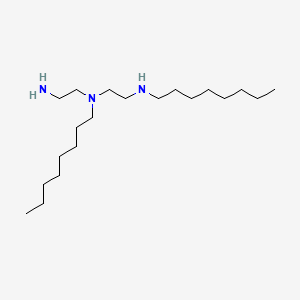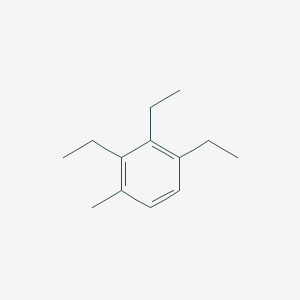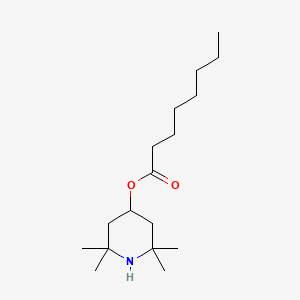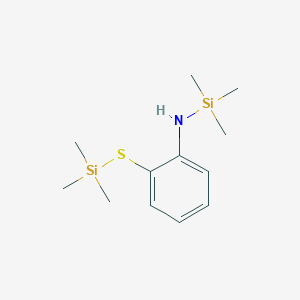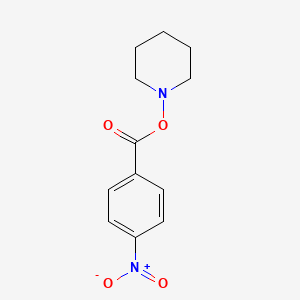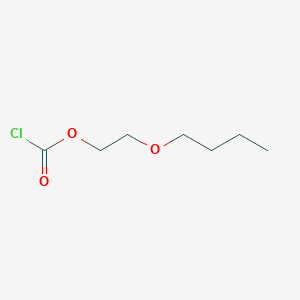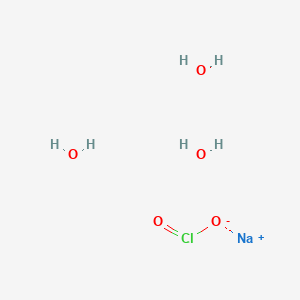
Sodium chlorite trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium chlorite trihydrate, with the chemical formula NaClO₂·3H₂O, is a white, crystalline solid that is highly soluble in water. It is primarily used in the generation of chlorine dioxide, which is a powerful oxidizing agent. This compound is known for its applications in various industries, including water treatment, paper manufacturing, and as a disinfectant .
準備方法
Synthetic Routes and Reaction Conditions: Sodium chlorite trihydrate is typically synthesized from sodium chlorate (NaClO₃). The process involves the reduction of sodium chlorate to chlorine dioxide (ClO₂) using reducing agents such as sodium sulfite, sulfur dioxide, or hydrochloric acid in a strong acid solution. The chlorine dioxide is then absorbed into an aqueous solution of sodium hydroxide, where it is further reduced to sodium chlorite .
Industrial Production Methods: The industrial production of sodium chlorite involves the following steps:
- Sodium chlorate solution reacts with hydrochloric acid to generate chlorine dioxide gas and chlorine.
- The chlorine dioxide gas is absorbed into a sodium hydroxide solution, and hydrogen peroxide is added to facilitate the reduction to sodium chlorite.
- The resulting sodium chlorite solution is crystallized and dried to obtain this compound .
化学反応の分析
Types of Reactions: Sodium chlorite trihydrate undergoes various chemical reactions, including:
Oxidation: Sodium chlorite is a strong oxidizing agent and can oxidize a wide range of organic and inorganic substances.
Reduction: It can be reduced to chlorine dioxide under acidic conditions.
Substitution: Sodium chlorite can participate in substitution reactions, particularly in the presence of chlorine
Common Reagents and Conditions:
Oxidation: Common reagents include organic compounds and metals. The reaction conditions typically involve aqueous solutions and controlled temperatures.
Reduction: Reducing agents such as sodium sulfite, sulfur dioxide, or hydrochloric acid are used under acidic conditions.
Substitution: Chlorine is often used as a reagent in substitution reactions
Major Products:
Oxidation: The major products include oxidized organic compounds and metal oxides.
Reduction: The primary product is chlorine dioxide.
Substitution: The products include chlorine dioxide and sodium chloride
科学的研究の応用
Sodium chlorite trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the oxidation of aldehydes to carboxylic acids.
Biology: Sodium chlorite is used in the disinfection of laboratory equipment and surfaces.
Medicine: It is used in therapeutic rinses, mouthwashes, and as a preservative in eye drops and contact lens cleaning solutions.
Industry: Sodium chlorite is used in the bleaching and stripping of textiles, pulp, and paper, as well as in the disinfection of municipal water treatment plants .
作用機序
Sodium chlorite exerts its effects primarily through its strong oxidizing properties. It reacts with organic and inorganic substances, leading to the formation of chlorine dioxide, which is a potent disinfectant. The molecular targets include microbial cell walls and membranes, leading to the disruption of cellular functions and eventual cell death .
類似化合物との比較
Sodium hypochlorite (NaClO): Used as a disinfectant and bleaching agent.
Sodium chlorate (NaClO₃): Used in the production of chlorine dioxide and as a herbicide.
Sodium perchlorate (NaClO₄): Used in the production of explosives and as a laboratory reagent
Uniqueness: Sodium chlorite trihydrate is unique due to its specific applications in the generation of chlorine dioxide, which is a more stable and effective disinfectant compared to other chlorine-based compounds. Its ability to oxidize a wide range of substances makes it highly versatile in various industrial and research applications .
特性
CAS番号 |
49658-21-1 |
|---|---|
分子式 |
ClH6NaO5 |
分子量 |
144.49 g/mol |
IUPAC名 |
sodium;chlorite;trihydrate |
InChI |
InChI=1S/ClHO2.Na.3H2O/c2-1-3;;;;/h(H,2,3);;3*1H2/q;+1;;;/p-1 |
InChIキー |
OMIBJNSNJCZSPU-UHFFFAOYSA-M |
正規SMILES |
O.O.O.[O-]Cl=O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)
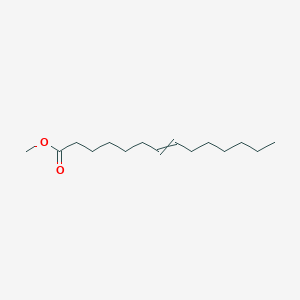
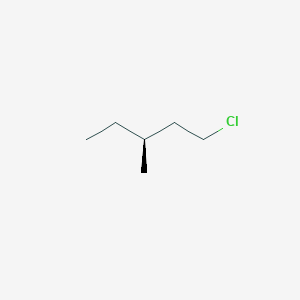
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
